Sitagliptin phosphate is the phosphate salt form of sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. [] Sitagliptin phosphate monohydrate is a white to off-white, crystalline, non-hygroscopic powder. [] It is used in scientific research to investigate the role of DPP-4 in various biological processes, particularly in the context of type 2 diabetes mellitus. []
Sitagliptin phosphate is classified as a synthetic organic compound and belongs to the class of drugs known as incretin enhancers. It is derived from the modification of natural peptide hormones and is synthesized through various chemical and enzymatic processes. The compound's molecular formula is C16H19F3N5O3P, indicating the presence of fluorine, nitrogen, oxygen, phosphorus, and carbon atoms.
The synthesis of sitagliptin phosphate involves several methodologies, primarily focusing on chemical resolution and enzymatic approaches.
The molecular structure of sitagliptin phosphate can be described as follows:
Sitagliptin phosphate undergoes several key reactions during its synthesis:
Sitagliptin phosphate acts primarily by inhibiting dipeptidyl peptidase-4 (DPP-IV), an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
The physical and chemical properties of sitagliptin phosphate are crucial for its formulation and effectiveness:
Sitagliptin phosphate is primarily used in clinical settings for:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3